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Compound of Interest

Compound Name: L-Vinylglycine

Cat. No.: B1582818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Vinylglycine and

its derivatives as targeted enzyme inhibitors. The information is intended to guide researchers

in the design and execution of experiments for the development of novel therapeutics.

Introduction to L-Vinylglycine as an Enzyme
Inhibitor
L-Vinylglycine is a non-proteinogenic amino acid that acts as a mechanism-based inhibitor,

primarily targeting pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its vinyl group makes

it a reactive substrate analog that, upon enzymatic processing, can covalently modify the

enzyme's active site, leading to irreversible inhibition.[3] This "suicide substrate" activity makes

L-Vinylglycine a valuable scaffold for the development of targeted enzyme inhibitors for a

range of therapeutic areas.[3]

Key Enzyme Targets and Therapeutic Applications
L-Vinylglycine and its derivatives have been investigated as inhibitors of several key

enzymes, including:

1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A crucial enzyme in the biosynthesis

of ethylene in plants.[1][4] L-Vinylglycine acts as both an alternative substrate and a

mechanism-based inhibitor of ACC synthase.[1]
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γ-Aminobutyric Acid (GABA) Transaminase (GABA-T): An enzyme responsible for the

degradation of the inhibitory neurotransmitter GABA.[5] Inhibition of GABA-T increases

GABA levels in the brain and is a therapeutic strategy for epilepsy and other neurological

disorders.[6][7]

Ornithine Decarboxylase (ODC): The rate-limiting enzyme in the biosynthesis of polyamines,

which are essential for cell growth and proliferation.[8][9] ODC is a target for cancer therapy.

[8]

Alanine Racemase: An enzyme involved in bacterial cell wall synthesis, making it a target for

antimicrobial agents.

Quantitative Inhibition Data
The inhibitory potency of L-Vinylglycine and its derivatives is typically quantified by their half-

maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following table

summarizes available quantitative data for the inhibition of key target enzymes.
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Inhibitor
Target
Enzyme

Organism/S
ource

Inhibition
Parameter

Value
Reference(s
)

L-Vinylglycine

1-

Aminocyclopr

opane-1-

carboxylate

(ACC)

Synthase

Plant Kinact 3.3 mM [10]

L-Vinylglycine

1-

Aminocyclopr

opane-1-

carboxylate

(ACC)

Synthase

Plant kmax 0.1 min-1 [10]

L-Vinylglycine

1-

Aminocyclopr

opane-1-

carboxylate

(ACC)

Synthase

Plant

kcat

(deaminase

activity)

1.8 s-1 [1]

L-Vinylglycine

1-

Aminocyclopr

opane-1-

carboxylate

(ACC)

Synthase

Plant

Km

(deaminase

activity)

1.4 mM [1]

Aminoethoxy

vinylglycine

(AVG)

1-

Aminocyclopr

opane-1-

carboxylate

(ACC)

Synthase

Apple Kd 10-20 pM [11]

(±)-α-

Vinyllysine

L-Lysine

Decarboxylas

B. cadaveris KI 1.1 ± 0.2 mM [11]
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e

(±)-α-

Vinyllysine

L-Lysine

Decarboxylas

e

B. cadaveris kinact
0.14 ± 0.01

min-1
[11]

(±)-α-

Vinylarginine

L-Arginine

Decarboxylas

e

E. coli KI 2.1 ± 0.4 mM [11]

(±)-α-

Vinylarginine

L-Arginine

Decarboxylas

e

E. coli kinact
0.09 ± 0.01

min-1
[11]

D-DFMO

Ornithine

Decarboxylas

e

Human KD 28.3 ± 3.4 µM [2]

L-DFMO

Ornithine

Decarboxylas

e

Human KD 1.3 ± 0.3 µM [2]

D/L-DFMO

Ornithine

Decarboxylas

e

Human KD 2.2 ± 0.4 µM [2]

D-DFMO

Ornithine

Decarboxylas

e

Human Kinact
0.25 ± 0.03

min-1
[2]

L-DFMO

Ornithine

Decarboxylas

e

Human Kinact
0.15 ± 0.03

min-1
[2]

D/L-DFMO

Ornithine

Decarboxylas

e

Human Kinact
0.15 ± 0.03

min-1
[2]

D-DFMO

Ornithine

Decarboxylas

e

Human IC50 ~7.5 µM [2]
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Experimental Protocols
Synthesis of L-Vinylglycine Derivatives
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-

Methionine[12]

This protocol describes a common method for the synthesis of a protected L-vinylglycine
derivative, which can be a precursor for other derivatives.

A. N-(Benzyloxycarbonyl)-L-methionine methyl ester[12]

Charge a 3-L, three-necked Morton flask with L-methionine methyl ester hydrochloride

(117.6 g, 0.56 mol), potassium bicarbonate (282.3 g, 2.82 mol), water (750 mL), and ether

(750 mL).

Cool the solution to 0°C.

Add benzyl chloroformate (105 g, 88.6 mL, 0.62 mol) dropwise over 1 hour.

Remove the cooling bath and stir the solution for 5 hours.

B. Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate[12]

Charge a 5-L, three-necked Morton flask with the product from step A (166.0 g, 0.56 mol)

and methanol (1.5 L), and cool the solution to 0°C.

Add a solution of sodium periodate (131.4 g, 0.61 mol) in water (2 L) dropwise over 1.5

hours.

Remove the cooling bath and stir the mixture for 18 hours.

Vacuum-filter the product through Celite.

C. N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester[12]

Place the sulfoxide from step B (35.0 g, 0.11 mol) and Pyrex helices (35 g) in a 1-L round-

bottomed flask.
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Distill from a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm, 1 hour) into a

chilled receiving flask to afford a yellow oil.

Purify the crude oil by low-pressure or medium-pressure liquid chromatography.

Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone[13]

This protocol provides an alternative and efficient route to L-vinylglycine.

A. N-(tert-Butoxycarbonyl)-homoserine lactone[13]

To a solution of homoserine lactone, trifluoroacetate salt (2.00 g, 9.29 mmol) and NEt3 (1.4

ml, 9.29 mmol) in CH2Cl2 (38 ml) at 0°C, add di-tert-butyl dicarbonate (2.03 g, 9.29 mmol).

Stir the reaction mixture for 12 hours at room temperature.

Wash with H2O (1 × 25 ml) and 1N HCl (1 × 25 ml).

Dry the organic layer (MgSO4) and evaporate to yield the product.

B. Diphenylmethyl N-(tert-butoxycarbonyl)-2-[2′-(phenylseleno)ethyl]glycinate[13]

To an argon-purged flask containing sodium borohydride (310 mg, 8.19 mmol), add a

solution of diphenyl diselenide (1.58 g, 7.45 mmol) in DMF (60 ml).

To this solution, add a solution of the lactone from step A (1.50 g, 7.45 mmol) in DMF (60 ml)

and heat at 100°C for 1 hour.

After cooling to 0°C, add methanol (15 ml) and stir for 5 hours.

Remove the solvent in vacuo and partition the residue between Et2O (200 ml) and 100 mM

NaOAc buffer (pH 5).

C. Diphenylmethyl N-(tert-butoxycarbonyl)-L-vinylglycinate[13]

Bubble ozone into a solution of the selenide from step B (474 mg, 0.913 mmol) in CH2Cl2

(10 ml) at −78°C until a light blue color persists.
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Add 1-hexene (2 ml, 16 mmol) and add this cold solution dropwise to refluxing PhH (36 ml)

and continue refluxing for 1 hour.

Evaporate the solvent to give the crude product.

D. L-α-Vinylglycine Trifluoroacetate Salt[13]

Treat the product from step C with trifluoroacetic acid, containing an equivalent of acetic acid

as a diphenylmethyl cation scavenger, at room temperature.

After 8 hours, add H2O (30 ml) and extract with CH2Cl2 (3 × 20 ml) and Et2O (3 × 20 ml).

Evaporate the aqueous layer and dry thoroughly to yield the final product.

Enzyme Inhibition Assays
Protocol 3: GABA Transaminase (GABA-T) Inhibition Assay[14][15]

This coupled-enzyme assay measures GABA-T activity by monitoring the production of

NADPH.

Reagent Preparation:

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate,

succinic semialdehyde dehydrogenase (SSADH), and NADP+.

Prepare a stock solution of GABA.

Prepare stock solutions of L-vinylglycine or its derivatives at various concentrations.

Assay Protocol:

To each well of a 96-well plate, add the reaction mixture.

Add the inhibitor solution at various concentrations to the test wells and a vehicle control

to the control wells.

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.
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Initiate the reaction by adding the GABA solution to all wells.

Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes

using a microplate reader.

Data Analysis:

Calculate the rate of NADPH formation (ΔA340/min).

Determine the percentage of GABA-T inhibition for each inhibitor concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value.

Protocol 4: Ornithine Decarboxylase (ODC) Inhibition Assay[8][16][17]

This radiolabeling assay measures ODC activity by quantifying the release of 14CO2.

Reagent Preparation:

Prepare a reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.

Prepare stock solutions of L-vinylglycine derivatives at various concentrations.

Prepare a solution of L-[1-¹⁴C]ornithine.

Assay Protocol:

In microcentrifuge tubes, prepare the reaction mixture.

Add varying concentrations of the inhibitor to the reaction tubes. Add a vehicle control to

the control group.

Add purified ODC enzyme to the reaction mixture and pre-incubate for 15 minutes at

37°C.

Initiate the reaction by adding L-[1-¹⁴C]ornithine.
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Immediately seal the tubes with a rubber stopper holding a center well with a filter paper

soaked in a CO₂ trapping agent.

Incubate at 37°C for 30-60 minutes.

Stop the reaction by injecting an acid (e.g., TCA) into the reaction mixture.

Allow the tubes to stand for 1 hour to ensure complete trapping of the released ¹⁴CO₂.

Data Analysis:

Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

Measure the radioactivity in a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involving the target enzymes and the

mechanism of inhibition by L-Vinylglycine.

GABAergic Synapse and GABA Transaminase Inhibition
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Caption: GABAergic synapse and the role of GABA-T inhibition.
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Caption: Polyamine biosynthesis pathway and ODC inhibition.
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Caption: Ethylene biosynthesis pathway and ACC synthase inhibition.

Experimental Workflow for Inhibitor Development
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Caption: Workflow for developing L-Vinylglycine-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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